4-[(3-Hydroxypropyl)amino]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxypropyl)amino]benzoic acid can be achieved through the reaction of 3-amino-1-phenylethanol with para-carboxybenzoic acid under appropriate conditions, followed by crystallization and purification . Another method involves the reduction of 3-nitro-4-chlorobenzoic acid to 3-amino-4-hydroxybenzoic acid, which is then reacted with 3-hydroxypropylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxypropyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[(3-Hydroxypropyl)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxypropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of sphingosine kinase inhibitors, it acts by inhibiting the enzyme sphingosine kinase, which plays a crucial role in the sphingolipid signaling pathway . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-aminobenzoic acid: Similar in structure but with different functional groups.
4-Hydroxybenzoic acid: Lacks the amino and hydroxypropyl groups, leading to different chemical properties and applications.
Uniqueness
4-[(3-Hydroxypropyl)amino]benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropyl and amino groups allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(3-hydroxypropylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-1-6-11-9-4-2-8(3-5-9)10(13)14/h2-5,11-12H,1,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGVMNRPMKEEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406251 |
Source
|
Record name | 4-[(3-HYDROXYPROPYL)AMINO]BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518336-11-3 |
Source
|
Record name | 4-[(3-HYDROXYPROPYL)AMINO]BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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